molecular formula C10H20ClF B1670039 1-Chloro-10-fluorodecane CAS No. 334-62-3

1-Chloro-10-fluorodecane

Cat. No.: B1670039
CAS No.: 334-62-3
M. Wt: 194.72 g/mol
InChI Key: JKRRVZFDRHWMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-10-fluorodecane is an organic compound with the chemical formula C10H20ClF . It is a colorless liquid with a distinctive odor. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a decane backbone, making it a member of the haloalkane family .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-10-fluorodecane can be synthesized through the reaction of 1-chlorodecane with hydrogen fluoride (HF). This reaction is typically carried out at relatively low temperatures under acidic conditions .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle the corrosive nature of hydrogen fluoride is also essential.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-10-fluorodecane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

    Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or other substituted alkanes.

    Elimination Products: Alkenes such as 1-decene can be formed through elimination reactions.

Scientific Research Applications

1-Chloro-10-fluorodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-10-fluorodecane involves its interaction with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or elimination.

Comparison with Similar Compounds

    1-Fluorodecane: Similar in structure but lacks the chlorine atom.

    1-Chlorodecane: Similar in structure but lacks the fluorine atom.

Comparison: 1-Chloro-10-fluorodecane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. This dual functionality makes it more versatile in chemical synthesis compared to its mono-halogenated counterparts .

Properties

IUPAC Name

1-chloro-10-fluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRRVZFDRHWMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187038
Record name Decane, 1-chloro-10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-62-3
Record name Decane, 1-chloro-10-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1-chloro-10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-10-fluorodecane
Reactant of Route 2
Reactant of Route 2
1-Chloro-10-fluorodecane
Reactant of Route 3
Reactant of Route 3
1-Chloro-10-fluorodecane
Reactant of Route 4
1-Chloro-10-fluorodecane
Reactant of Route 5
Reactant of Route 5
1-Chloro-10-fluorodecane
Reactant of Route 6
1-Chloro-10-fluorodecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.